molecular formula C14H18N2 B7594819 3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile

3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile

Cat. No. B7594819
M. Wt: 214.31 g/mol
InChI Key: LWYTYNNFJYRDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile, also known as JNJ-42153605, is a selective antagonist of the orexin 2 receptor (OX2R). Orexin receptors are involved in the regulation of sleep, appetite, and wakefulness. JNJ-42153605 has been studied for its potential therapeutic applications, particularly in the treatment of sleep disorders.

Mechanism of Action

3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile works by selectively blocking the OX2R, which is involved in the regulation of wakefulness. By blocking this receptor, this compound can promote sleep and decrease wakefulness.
Biochemical and Physiological Effects
In addition to its effects on sleep, this compound has been shown to have other physiological effects. For example, studies have shown that this compound can decrease food intake and body weight in animal models. This suggests that this compound may have potential applications in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile in lab experiments is its selectivity for the OX2R. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or pathways. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several potential future directions for research on 3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile. One area of interest is the potential use of this compound in the treatment of obesity. Another area of research could focus on the development of more potent and selective OX2R antagonists. Finally, studies could investigate the effects of this compound on other physiological systems, such as the immune system or cardiovascular system.
Conclusion
This compound is a selective antagonist of the OX2R that has been studied for its potential therapeutic applications, particularly in the treatment of sleep disorders. Its selectivity for the OX2R makes it a useful tool for studying the effects of blocking this receptor. Future research may explore its potential use in the treatment of obesity or other physiological systems.

Synthesis Methods

The synthesis of 3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile involves several steps, including the preparation of 3-methylcyclopentylamine and the reaction of this compound with 4-chlorobenzonitrile. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile has been extensively studied for its potential therapeutic applications. One area of research has focused on the use of this compound in the treatment of sleep disorders, such as insomnia and narcolepsy. Studies have shown that this compound can increase the duration of non-REM sleep and decrease the number of awakenings during the night.

properties

IUPAC Name

3-[[(3-methylcyclopentyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-11-5-6-14(7-11)16-10-13-4-2-3-12(8-13)9-15/h2-4,8,11,14,16H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYTYNNFJYRDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.